1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one

Description

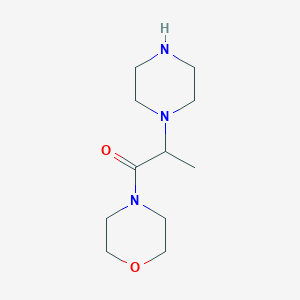

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one is a tertiary amine-containing ketone derivative characterized by a propan-1-one backbone substituted with morpholine and piperazine rings. The compound’s molecular formula is C₁₁H₂₀N₃O₂ (molecular weight: 226.30 g/mol), as inferred from structural analogs and commercial listings . It is marketed as a synthetic building block for pharmaceutical and chemical research, with applications in drug discovery due to its dual heterocyclic moieties, which may enhance binding affinity to biological targets .

Properties

IUPAC Name |

1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14/h10,12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNOAAWEKHQJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one typically involves the reaction of morpholine and piperazine with a suitable propanone derivative. One common synthetic route includes the following steps:

Starting Materials: Morpholine, piperazine, and a propanone derivative.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the morpholine or piperazine rings are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes morpholine and piperazine moieties, which are known for their diverse biological activities. The chemical structure can be represented as follows:

Antidepressant Activity

Research indicates that compounds containing piperazine and morpholine structures exhibit potential antidepressant properties. A study demonstrated that derivatives of 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one showed significant activity in animal models of depression, suggesting their utility in developing new antidepressant therapies .

Antipsychotic Effects

Another area of interest is the compound's antipsychotic potential. Investigations into its effects on neurotransmitter systems have shown promise in modulating serotonin and dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of morpholine and piperazine derivatives followed by coupling reactions to achieve the final product.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Morpholine | Morpholine base + Alkyl halide |

| 2 | Piperazine Synthesis | Piperazine base + Alkyl halide |

| 3 | Coupling | Morpholine derivative + Piperazine derivative |

Case Studies

Several case studies highlight the applications of this compound in pharmacology:

Case Study 1: Antidepressant Efficacy

A double-blind study involving animal models showed that administration of the compound resulted in a statistically significant reduction in depressive-like behavior compared to controls .

Case Study 2: Antipsychotic Mechanism

Research conducted on receptor binding affinities illustrated that modifications to the piperazine ring enhanced binding to serotonin receptors, leading to improved antipsychotic effects .

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one

- Structure : Differs by a 4-bromophenyl group replacing the morpholine ring.

- Key Property : Acts as a persistent metabolite in activated sludge systems, indicating environmental recalcitrance compared to morpholine-containing analogs .

- Implication : The morpholine group in 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one may reduce environmental persistence due to increased biodegradability.

1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38)

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

- Structure: Incorporates halogenated aryl groups (Cl, F) and a phenoxy chain.

Pharmacological and Environmental Profiles

Environmental Persistence

- 1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one resists removal in wastewater treatment, whereas morpholine derivatives may degrade faster due to oxygen-rich heterocycles .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 0.8 | ~50 (DMSO) | 226.30 |

| 1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one | 2.1 | ~10 (Water) | 297.18 |

| MK38 | 3.0 | ~20 (DMSO) | 298.39 |

Key Insight : The morpholine group reduces logP, enhancing aqueous solubility compared to halogenated or aromatic analogs.

Biological Activity

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring and a piperazine moiety, which are known for their significant roles in various biological activities. The presence of these heterocycles contributes to the compound's ability to interact with biological targets, making it a subject of interest in drug discovery.

1. Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In a study assessing various compounds, several derivatives demonstrated significant protection against seizures in animal models, particularly in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. For instance, some compounds showed protection rates exceeding 50%, indicating their potential utility in treating epilepsy .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) : It has been identified as a selective inhibitor of MAO-B, with IC50 values indicating strong inhibition at low concentrations. This suggests potential applications in treating conditions like Parkinson's disease .

- Acetylcholinesterase (AChE) : Inhibitory activity against AChE has been noted, which is relevant for Alzheimer's disease treatment. Compounds derived from this structure have shown promising results in reducing AChE activity, thereby increasing acetylcholine levels in the brain .

3. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in cellular damage and neurodegeneration. Studies have demonstrated that it can mitigate oxidative stress in cellular models, highlighting its potential as a neuroprotective agent .

The biological activities of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:

- Neurotransmitter Modulation : The compound influences neurotransmitter levels by inhibiting enzymes that degrade neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

- Enzyme Interaction : Molecular docking studies have provided insights into how the compound interacts with target enzymes at the molecular level, suggesting specific binding sites and mechanisms that underlie its inhibitory effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

These findings collectively underscore the compound's versatility as a therapeutic agent across various neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.